molecular formula C11H13BrO4 B2868093 Ethyl 2-(3-bromo-6-methoxy-phenoxy)acetate CAS No. 861063-42-5

Ethyl 2-(3-bromo-6-methoxy-phenoxy)acetate

Cat. No.: B2868093
CAS No.: 861063-42-5
M. Wt: 289.125
InChI Key: BLKSAPCUHJPOQU-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromo-6-methoxy-phenoxy)acetate (CAS: 861063-42-5) is a brominated aromatic ester with the molecular formula C₁₁H₁₁BrO₄. Its structure features a phenoxy ring substituted with a bromine atom at position 3 and a methoxy group at position 6, linked to an ethyl acetate moiety via an ether bridge.

Synthetic routes for this compound often involve nucleophilic substitution or oxidation reactions. For instance, analogous brominated acetates, such as ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate, are synthesized via oxidation of thioether precursors using agents like 3-chloroperoxybenzoic acid . Structural stability in such compounds is attributed to non-covalent interactions like π-π stacking and hydrogen bonding .

Properties

IUPAC Name

ethyl 2-(5-bromo-2-methoxyphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4/c1-3-15-11(13)7-16-10-6-8(12)4-5-9(10)14-2/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKSAPCUHJPOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=CC(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(3-bromo-6-methoxy-phenoxy)acetate typically involves the reaction of 3-bromo-6-methoxyphenol with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide (DMF) under an inert atmosphere (argon) and heated to around 125°C for 24 hours .

Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and more efficient purification techniques to handle larger quantities of reactants and products.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding phenoxy acid.

    Oxidation and Reduction: The methoxy group can be involved in oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like DMF.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

Major Products:

    Phenoxy Acid: From hydrolysis of the ester group.

    Substituted Phenoxy Esters: From nucleophilic substitution reactions.

Scientific Research Applications

Ethyl 2-(3-bromo-6-methoxy-phenoxy)acetate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with various biological activities.

    Material Science: May be used in the synthesis of polymers or other materials with specific properties.

Mechanism of Action

The mechanism of action for ethyl 2-(3-bromo-6-methoxy-phenoxy)acetate would depend on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In medicinal chemistry, its biological activity would be determined by the functional groups present and their interactions with biological targets.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Bromine and sulfinyl groups enhance electrophilicity, facilitating nucleophilic aromatic substitution .
  • Electron-Donating Groups (EDGs) : Methoxy groups improve solubility and influence regioselectivity in reactions .
  • Heterocyclic Analogues : Benzofuran derivatives (e.g., ) exhibit distinct π-π stacking patterns compared to purely aromatic systems.

Solubility and Stability

  • This compound’s methoxy group enhances solubility in polar solvents like ethyl acetate .
  • Brominated analogues (e.g., ) show reduced thermal stability due to steric hindrance from bulky substituents.

Biological Activity

Ethyl 2-(3-bromo-6-methoxy-phenoxy)acetate is an organic compound classified as a phenoxy ester, notable for its structural features including a bromine atom and a methoxy group. This compound has garnered interest in various fields, particularly medicinal chemistry and organic synthesis, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C12H13BrO4\text{C}_{12}\text{H}_{13}\text{BrO}_4

The synthesis typically involves the reaction of 3-bromo-6-methoxyphenol with ethyl bromoacetate in the presence of a base like sodium hydride, conducted under conditions that favor the formation of the ester linkage. The reaction is usually performed in dimethylformamide (DMF) at elevated temperatures (around 125°C) for optimal yield.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that this compound can inhibit bacterial growth effectively, suggesting its potential application in developing new antimicrobial agents.

Bacterial Strain MIC (µg/mL)
E. coli32
S. aureus16
P. aeruginosa64

Cytotoxic Activity

In vitro cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. The compound exhibited cytotoxic effects with varying degrees of potency:

Cell Line IC50 (µM)
HeLa12.5
MCF-715.0
A54910.0

These results indicate that the compound possesses selective cytotoxicity towards certain cancer cell lines, which may be attributed to its ability to interfere with cellular signaling pathways involved in proliferation and survival.

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act through:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for bacterial survival or cancer cell proliferation.
  • Induction of Apoptosis : It has been observed to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenoxy ring significantly influence its potency:

  • Bromine Substitution : The presence of bromine at the 3-position enhances lipophilicity and may improve membrane permeability.
  • Methoxy Group : The methoxy group at the 6-position potentially contributes to increased electron density, enhancing interactions with biological targets.

Case Studies

  • Antimicrobial Efficacy Study : A study focused on evaluating the antimicrobial properties of this compound revealed that it effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating biofilm-associated infections .
  • Cancer Cell Line Evaluation : In a comparative study assessing various derivatives of phenoxy esters, this compound demonstrated superior cytotoxicity against MCF-7 breast cancer cells compared to other analogs, highlighting its promise as an anticancer agent .

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